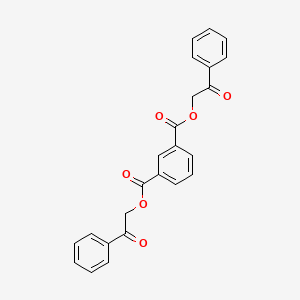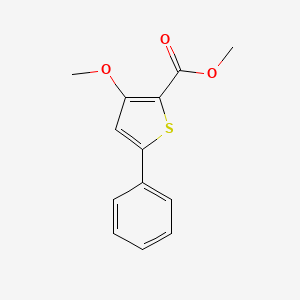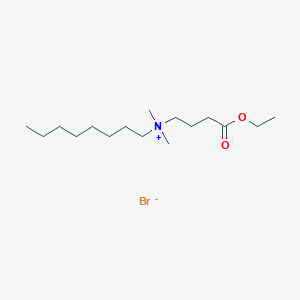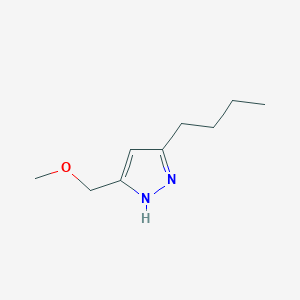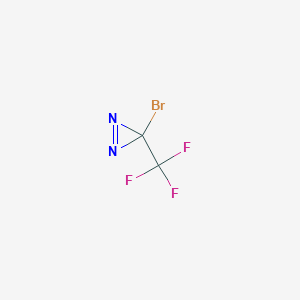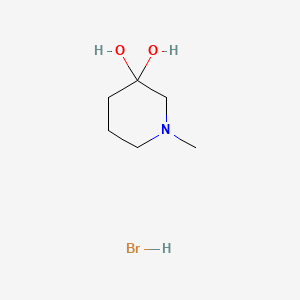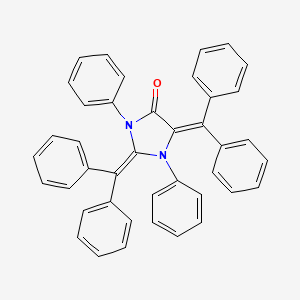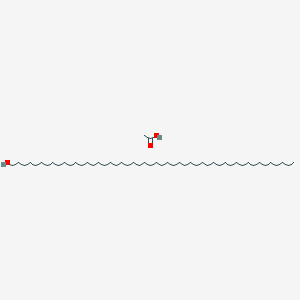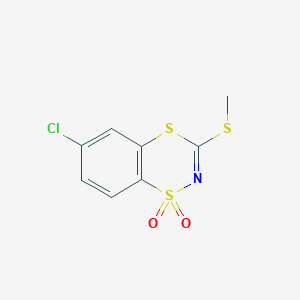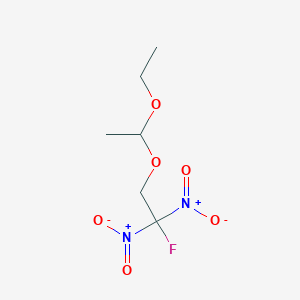
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is an organic compound with a complex structure that includes ethoxyethoxy, fluoro, and dinitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl vinyl ether with a fluorinated nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluoro and nitro groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modify the activity of certain biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets such as enzymes and proteins. The fluoro and nitro groups can form strong bonds with these targets, leading to changes in their activity. The ethoxyethoxy group may also play a role in modulating the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Ethoxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a fluoro and dinitro group.
2-(1-Ethoxyethoxy)propane: Similar structure but lacks the fluoro and dinitro groups.
Uniqueness
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is unique due to the presence of both fluoro and dinitro groups, which confer distinct chemical properties such as increased reactivity and potential biological activity. These properties make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
124618-95-7 |
|---|---|
Molekularformel |
C6H11FN2O6 |
Molekulargewicht |
226.16 g/mol |
IUPAC-Name |
2-(1-ethoxyethoxy)-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C6H11FN2O6/c1-3-14-5(2)15-4-6(7,8(10)11)9(12)13/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
FHWLTEDJSNSJDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



